molecular formula C14H11NO5 B10839356 1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanone

1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanone

Cat. No.: B10839356
M. Wt: 273.24 g/mol
InChI Key: WQKGHRQZAOQUHW-UHFFFAOYSA-N
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Description

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound has a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol . It is known for its unique chemical structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone typically involves the nitration of 3,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl groups. The resulting nitro compound is then subjected to Friedel-Crafts acylation in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenyl derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes like catechol O-methyltransferase.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, as an inhibitor of catechol O-methyltransferase, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can affect neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.

    4-nitrobenzophenone: Contains a nitro group but lacks hydroxyl groups, limiting its potential for hydrogen bonding and antioxidant activity.

    3,4-dihydroxybenzophenone: Contains hydroxyl groups but lacks a nitro group, affecting its electronic properties and reactivity.

Uniqueness

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is unique due to the presence of both nitro and hydroxyl groups, which confer distinct electronic and steric properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a versatile molecule for various applications in research and industry .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone

InChI

InChI=1S/C14H11NO5/c16-11-7-6-10(13(14(11)18)15(19)20)12(17)8-9-4-2-1-3-5-9/h1-7,16,18H,8H2

InChI Key

WQKGHRQZAOQUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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